molecular formula C20H27N5O3 B2415710 4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170410-90-8

4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2415710
CAS No.: 1170410-90-8
M. Wt: 385.468
InChI Key: CCFWNWVBYAAMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-6-(2-morpholin-4-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-23(2)15-5-3-14(4-6-15)18-17-16(21-20(27)22-18)13-25(19(17)26)8-7-24-9-11-28-12-10-24/h3-6,18H,7-13H2,1-2H3,(H2,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFWNWVBYAAMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCN4CCOCC4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring fused to a pyrimidine core with dimethylamino and morpholino substituents, suggests diverse pharmacological properties.

  • Molecular Formula : C20H27N5O3
  • Molecular Weight : 373.46 g/mol
  • CAS Number : 1170410-90-8

Biological Activities

Research indicates that compounds in the pyrrolo[3,4-d]pyrimidine class exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Anticancer Activity

Studies have shown that pyrrolo[3,4-d]pyrimidines possess anticancer properties. For instance, related compounds have been tested against various cancer cell lines with promising results:

Compound NameCell Line TestedEC50 (µM)Mechanism of Action
Compound AHT29 (Colon)3.3 ± 1.2Dipeptidyl peptidase IV inhibition
Compound BDU145 (Prostate)23 ± 2Non-specific antiproliferative activity

The compound's unique structure may enhance its interaction with biological targets involved in cancer proliferation and growth. Molecular docking studies suggest interactions with key enzymes such as EGFR tyrosine kinase, which is crucial for cancer cell signaling pathways .

The proposed mechanisms of action for this compound include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), leading to decreased cell proliferation and increased apoptosis in cancer cells .
  • DNA Interaction : Pyrrolo[3,4-d]pyrimidines are believed to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
Compound CContains phenyl and dioxo groupsAntitumor activity
Compound DPyrroloquinoline structureAntimicrobial properties
Compound EAmino substitutionCNS activity

The unique combination of dimethylamino and morpholino groups in the target compound provides distinct pharmacological profiles compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrrolo[3,4-d]pyrimidines. For example:

  • Synthesis Methodology : Various synthetic routes have been explored to optimize yield and purity.
  • Biological Evaluation : In vitro studies assessed the cytotoxicity against multiple cancer cell lines using assays like MTT.
  • Mechanistic Studies : Researchers employed molecular docking simulations to predict binding affinities and interaction modes with target proteins.

Q & A

Q. What are the common synthetic routes for preparing this pyrrolo[3,4-d]pyrimidine-dione derivative, and what challenges arise during synthesis?

The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, analogous pyrrolo-pyrimidine derivatives are prepared by reacting substituted phenylacetic acids with anilines in isopropanol with catalytic HCl, followed by deprotection steps . Key challenges include controlling regioselectivity during cyclization and optimizing reaction conditions (e.g., solvent, temperature) to minimize side products. Methodological recommendations include using TLC monitoring and adjusting HCl concentration to improve yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Essential techniques include:

  • 1H NMR : To confirm substituent positions and hydrogen environments (e.g., δ 3.62–7.44 ppm for aromatic and methylene protons in analogs) .
  • FTIR : For functional group identification (e.g., NH/OH stretches at 3455–3640 cm⁻¹, carbonyl peaks at ~1680 cm⁻¹) .
  • Melting Point (mp) : To assess purity (e.g., mp 188°C for structurally related compounds) .
  • Elemental Analysis : To verify stoichiometry (e.g., C, H, N, Cl ratios) .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize in vitro assays targeting mechanisms suggested by structural analogs, such as kinase inhibition (e.g., receptor tyrosine kinases) . Use cell viability assays (e.g., MTT) and enzymatic activity tests (e.g., IC₅₀ determination). Pair these with cytotoxicity profiling in normal cell lines to establish selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining regiochemical control?

Methodological strategies include:

  • Catalyst Screening : Test alternative acids (e.g., p-toluenesulfonic acid) instead of HCl to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) with isopropanol to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield uniformity .

Q. What contradictions might arise in structure-activity relationship (SAR) studies, and how can they be resolved?

Discrepancies often stem from subtle substituent effects. For example, 2,5-dimethoxybenzyl groups in analogs show enhanced activity compared to 4-chlorophenyl variants . To resolve contradictions:

  • Conduct comparative molecular docking to assess binding interactions.
  • Synthesize and test derivatives with incremental structural modifications (e.g., methoxy vs. ethyl groups) .

Q. How can computational methods be integrated into experimental design for this compound?

  • Molecular Dynamics Simulations : Predict conformational stability in biological matrices .
  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity data from analogs .
  • DFT Calculations : Analyze electron distribution in the pyrrolo-pyrimidine core to guide synthetic modifications .

Q. What strategies address conflicting spectral data during structural elucidation?

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks for ambiguous elemental compositions .

Q. How can lab-scale synthesis be scaled while avoiding degradation?

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate stability .
  • Purification Optimization : Replace column chromatography with recrystallization for bulk batches .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidation (H₂O₂), and UV light .
  • LC-MS Stability Monitoring : Track degradation products over time in simulated biological fluids (e.g., PBS at 37°C) .

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Chemical Biology : Use fluorescent probes to visualize cellular uptake and sublocalization .
  • Pharmacokinetic Modeling : Integrate in vitro ADME data (e.g., microsomal stability) with in vivo rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.